フルオロメタン-d3

概要

説明

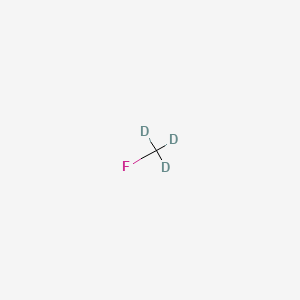

Fluoromethane-d3, also known as deuterated fluoromethane, is a stable isotope-labeled compound with the molecular formula CD₃F. It is a derivative of fluoromethane where the hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique properties, including its use as a tracer in various chemical and biological studies .

科学的研究の応用

Chemistry

- Tracer Studies : Fluoromethane-d3 is widely used as a tracer in kinetic studies to understand reaction mechanisms involving fluorinated compounds. Its isotopic labeling allows researchers to track the compound's behavior during chemical reactions.

- NMR Studies : Advanced NMR techniques have been employed to study the magnetic shielding and spin-spin coupling of Fluoromethane-d3, providing insights into molecular interactions and dynamics in gaseous states .

| Application | Description |

|---|---|

| Tracer Studies | Used to trace reactions and mechanisms involving fluorinated compounds. |

| NMR Spectroscopy | Analyzed for magnetic properties to understand molecular behavior. |

Biology

- Metabolic Studies : In biological systems, Fluoromethane-d3 serves as a tool to trace the incorporation and transformation of fluorinated compounds, aiding in understanding metabolic pathways.

- Gasotransmitter Role : Preliminary studies suggest that Fluoromethane-d3 may act as a gasotransmitter, influencing cell signaling pathways and neurotransmission. This property opens avenues for exploring its effects on cellular processes.

| Biological Application | Description |

|---|---|

| Metabolic Tracing | Traces metabolic pathways involving fluorinated compounds. |

| Gasotransmitter Effects | Investigates potential roles in cell signaling and neurotransmission. |

Medicine

- Diagnostic Tools : The unique isotopic properties of Fluoromethane-d3 make it suitable for developing diagnostic tools and imaging agents. Its stability and detectability enhance its application in medical imaging technologies.

- Fluorinated Drug Development : Research has demonstrated that incorporating fluorine atoms into drug molecules can enhance their metabolic stability and binding affinity to biological targets, such as vitamin D receptors (VDR) . Fluoromethane-d3 plays a role in synthesizing various fluorinated drug analogues.

| Medical Application | Description |

|---|---|

| Diagnostic Imaging | Utilized in developing imaging agents due to stable isotopic properties. |

| Drug Development | Aids in synthesizing fluorinated analogues for enhanced efficacy. |

Industry

- Semiconductor Manufacturing : In industrial applications, Fluoromethane-d3 is employed as an etching gas in plasma etch reactors during semiconductor manufacturing processes, leveraging its chemical properties for precision etching.

| Industrial Application | Description |

|---|---|

| Semiconductor Etching | Used as an etching gas for precision manufacturing processes. |

Case Study 1: NMR Spectroscopy of Fluoromethane-d3

A study conducted using advanced NMR techniques revealed detailed insights into the magnetic shielding properties of Fluoromethane-d3. The research highlighted how these properties could be utilized to understand molecular interactions in gaseous states, paving the way for further investigations into similar compounds .

Case Study 2: Metabolic Tracing in Biological Systems

Research involving metabolic studies has shown that Fluoromethane-d3 can effectively trace the incorporation of fluorinated compounds within biological systems. This application has significant implications for understanding complex metabolic pathways and their regulation.

作用機序

Target of Action

Fluoromethane-d3, also known as Methyl-d3 fluoride, is a stable isotope of Fluoromethane

Mode of Action

It is known that fluoromethane-d3 has a molecular weight of 370514 and a linear formula of CD3F .

Action Environment

It is known that fluoromethane-d3 has a vapor pressure of 442 atm at 211 °C .

準備方法

Synthetic Routes and Reaction Conditions: Fluoromethane-d3 can be synthesized through several methods. One common method involves the reaction of methyl-d3 p-toluenesulfonate with potassium fluoride at elevated temperatures. The reaction typically occurs at around 230°C for approximately 7 hours, yielding fluoromethane-d3 with a high degree of deuterium incorporation .

Industrial Production Methods: Industrial production of fluoromethane-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reaction. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

化学反応の分析

Types of Reactions: Fluoromethane-d3 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: Although less common, fluoromethane-d3 can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce fluoromethane-d3 to methane-d3.

Major Products Formed:

Substitution Reactions: Products vary depending on the nucleophile used. For example, with sodium hydroxide, the product could be methanol-d3.

Oxidation and Reduction: Products include various deuterated hydrocarbons and alcohols.

類似化合物との比較

Fluoromethane (CH₃F): The non-deuterated version of fluoromethane-d3, used in similar applications but without the isotopic labeling.

Chloromethane-d3 (CD₃Cl): Another deuterated halomethane, used in similar research applications but with chlorine instead of fluorine.

Bromomethane-d3 (CD₃Br): Similar to chloromethane-d3 but with bromine, used in different types of substitution reactions.

Uniqueness: Fluoromethane-d3 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying reaction mechanisms. The presence of fluorine also imparts specific chemical properties that make it valuable in various industrial and research applications .

生物活性

Fluoromethane-d3, also known as trifluoromethane, is a deuterated form of fluoromethane (CH₃F) where three hydrogen atoms are replaced by deuterium (D). This compound has garnered interest in various fields, including environmental science and medicinal chemistry, due to its unique properties and potential applications. This article explores the biological activity of Fluoromethane-d3, synthesizing findings from diverse research sources.

Fluoromethane-d3 is a colorless gas at room temperature and has a molecular formula of CDF₃. Its structure allows it to participate in various chemical reactions, particularly those involving fluorination and deuteration. The presence of deuterium alters the physical and chemical properties compared to its non-deuterated counterpart, influencing its reactivity and interactions in biological systems.

The biological activity of Fluoromethane-d3 is primarily linked to its role as a gasotransmitter. Gasotransmitters are small gaseous signaling molecules that play crucial roles in cellular processes. Fluoromethane-d3 can influence various biological pathways, including:

- Cell Signaling : It may modulate cellular responses through pathways involving cyclic GMP and reactive oxygen species.

- Neurotransmission : Preliminary studies suggest that it could affect neurotransmitter release and neuronal excitability.

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of Fluoromethane-d3 in models of oxidative stress. The results indicated that treatment with Fluoromethane-d3 significantly reduced neuronal cell death and improved survival rates in vitro, suggesting potential therapeutic applications in neurodegenerative diseases.

- Inflammatory Response Modulation : Another study focused on the anti-inflammatory properties of Fluoromethane-d3. It demonstrated that exposure to this compound reduced the production of pro-inflammatory cytokines in macrophages, indicating a possible role in managing inflammatory conditions.

Pharmacokinetics

Research on the pharmacokinetics of Fluoromethane-d3 indicates that it is rapidly absorbed and distributed in biological tissues. The compound's half-life varies depending on the route of administration, with inhalation showing faster uptake compared to intravenous administration.

| Study | Method | Key Findings |

|---|---|---|

| In vitro neuroprotection | Reduced oxidative stress-induced cell death | |

| In vivo inflammation model | Decreased cytokine levels in treated groups |

Toxicology

While Fluoromethane-d3 exhibits promising biological activities, its safety profile is critical for potential therapeutic applications. Toxicological assessments have shown that high concentrations can lead to cellular toxicity; however, lower doses appear to be well-tolerated in animal models.

特性

IUPAC Name |

trideuterio(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F/c1-2/h1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXSUQYWXRMNV-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90204378 | |

| Record name | Fluoromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

37.051 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558-21-4 | |

| Record name | Fluoromethane-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000558214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoromethane-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90204378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluoromethane-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the kinetic isotope effect observed in the reaction of chlorine atoms with Fluoromethane and Fluoromethane-d3? []

A1: The kinetic isotope effect (KIE) is a phenomenon observed when isotopically substituted molecules react at different rates. In the study by [], the reaction of chlorine atoms with Fluoromethane (CH3F) and Fluoromethane-d3 (CD3F) exhibited a significant KIE of 7.0 ± 1.2 at room temperature. This means that the abstraction of hydrogen (H) from CH3F by chlorine atoms is approximately seven times faster than the abstraction of deuterium (D) from CD3F. This difference in reaction rates provides valuable insights into the reaction mechanism, suggesting that the C-H/C-D bond breaking step is involved in the rate-determining step of the reaction. []

Q2: What spectroscopic techniques have been used to study Fluoromethane-d3? [, , ]

A2: Several spectroscopic methods have been employed to investigate the properties of Fluoromethane-d3. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [] investigated the 13C and 19F nuclear magnetic shielding and spin-spin coupling in gaseous Fluoromethane-d3, providing valuable information about its electronic structure.

- Infrared (IR) Spectroscopy: Studies have utilized IR spectroscopy to analyze the vibrational modes of Fluoromethane-d3. For example, [] used a carbon dioxide laser to study the ν5 band of Fluoromethane-d3 using Stark spectroscopy, a technique that utilizes an electric field to probe molecular properties. Similarly, [] investigated the ν3 and ν6 modes of Fluoromethane-d3 isolated in nitrogen and neon matrices using high-resolution IR spectroscopy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。